molecular formula C22H18N2O2 B1652643 N-[(Z)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide CAS No. 15440-38-7

N-[(Z)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B1652643
CAS No.: 15440-38-7
M. Wt: 342.4 g/mol
InChI Key: JXJDVNZUISURMT-SILNSSARSA-N
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Description

N-[(Z)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide: is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of benzamide with phenyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as vinylation, to introduce the vinyl group, resulting in the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(Z)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Z)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenyl-1-phenylcarbamoyl-vinyl)-thiocarbamic acid O-ethyl ester
  • N-(2-Phenyl-1-phenylcarbamoyl-vinyl)-thiocarbamic acid O-benzyl ester

Uniqueness

N-[(Z)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

15440-38-7

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(Z)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H18N2O2/c25-21(18-12-6-2-7-13-18)24-20(16-17-10-4-1-5-11-17)22(26)23-19-14-8-3-9-15-19/h1-16H,(H,23,26)(H,24,25)/b20-16-

InChI Key

JXJDVNZUISURMT-SILNSSARSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC=C2)\NC(=O)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

sequence

X

Origin of Product

United States

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